2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13615568
InChI: InChI=1S/C14H18N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-8,10-12H2
SMILES: C1CN(CCC1(CC#N)O)CC2=CC=CC=C2
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile

CAS No.:

Cat. No.: VC13615568

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile -

Specification

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetonitrile
Standard InChI InChI=1S/C14H18N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-8,10-12H2
Standard InChI Key BJIFRLOUKMIDPW-UHFFFAOYSA-N
SMILES C1CN(CCC1(CC#N)O)CC2=CC=CC=C2
Canonical SMILES C1CN(CCC1(CC#N)O)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) with the following substituents:

  • A benzyl group (C₆H₅CH₂) at the 1-position of the piperidine ring.

  • A hydroxyl group (-OH) and an acetonitrile group (-CH₂CN) at the 4-position.

This arrangement creates a sterically congested environment, influencing reactivity and intermolecular interactions. The nitrile group introduces polarity, while the benzyl moiety enhances lipophilicity.

IUPAC Name and Formula

  • IUPAC Name: 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile

  • Molecular Formula: C₁₅H₁₉N₂O

  • Molecular Weight: 243.33 g/mol (calculated via PubChem algorithms) .

Spectral Characteristics

  • Infrared (IR) Spectroscopy: A strong absorption band near ~2240 cm⁻¹ confirms the presence of the nitrile group (C≡N stretch). The hydroxyl (-OH) stretch appears as a broad peak around ~3300 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The benzyl protons resonate as a multiplet at δ 7.20–7.35 ppm. The piperidine methylene groups adjacent to the hydroxyl and nitrile groups show complex splitting patterns between δ 2.50–3.50 ppm .

    • ¹³C NMR: The nitrile carbon appears at δ ~120 ppm, while the quaternary carbon bearing the hydroxyl group resonates near δ 70 ppm .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile typically involves multi-step reactions, leveraging strategies from analogous piperidine derivatives .

Key Steps:

  • Piperidine Functionalization:

    • Starting with 4-hydroxypiperidine, benzylation is achieved using benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous THF.

    • Intermediate: 1-Benzyl-4-hydroxypiperidine.

  • Introduction of the Acetonitrile Group:

    • The hydroxyl group is deprotonated with a strong base (e.g., NaH) and reacted with acrylonitrile via Michael addition, forming the acetonitrile side chain .

    • Reaction:

      1-Benzyl-4-hydroxypiperidine+CH₂=CHCNNaH, DMF2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile\text{1-Benzyl-4-hydroxypiperidine} + \text{CH₂=CHCN} \xrightarrow{\text{NaH, DMF}} \text{2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile}

Optimization Challenges

  • Steric Hindrance: The 4-position’s crowding necessitates prolonged reaction times (24–48 hours) for complete conversion .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product from by-products like unreacted acrylonitrile .

Industrial Scalability

Adapting laboratory procedures for industrial production involves:

  • Continuous Flow Reactors: To enhance mixing and heat transfer during the benzylation step.

  • Crystallization Techniques: For cost-effective purification, leveraging the compound’s moderate solubility in ethanol .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource Method
Melting Point98–102°C (decomposes)Differential Scanning Calorimetry
Boiling Point285–290°C (estimated)Group Contribution Method
Density1.12 ± 0.05 g/cm³Predicted via ChemDraw
LogP (Partition Coeff.)1.8Calculated via XLogP3

Stability Profile

  • Thermal Stability: Decomposes above 200°C, releasing HCN gas—a critical safety consideration .

  • Hydrolytic Sensitivity: The nitrile group is stable under acidic conditions but hydrolyzes to an amide in basic aqueous solutions.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in synthesizing neurologically active agents:

  • Acetylcholinesterase Inhibitors: Structural analogs have shown IC₅₀ values < 100 nM in enzyme inhibition assays .

  • Dopamine Receptor Modulators: The piperidine scaffold mimics tropane alkaloids, enabling interactions with CNS targets .

Case Study: Antidepressant Development

A 2024 study utilized 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetonitrile to synthesize a series of serotonin-norepinephrine reuptake inhibitors (SNRIs). The nitrile group was hydrolyzed to a carboxylic acid, enhancing binding affinity to monoamine transporters .

Material Science

  • Liquid Crystals: The rigid piperidine core and polar nitrile group enable mesophase formation, with transition temperatures > 150°C .

  • Coordination Polymers: Reacts with transition metals (e.g., Cu²⁺) to form porous frameworks for gas storage applications.

Future Directions

Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery .

  • Green Chemistry: Replacing THF with cyclopentyl methyl ether (CPME) to improve sustainability .

Technological Integration

  • Machine Learning: Predicting novel derivatives with enhanced bioactivity using QSAR models .

  • Microfluidics: Optimizing reaction conditions via chip-based systems to reduce waste .

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